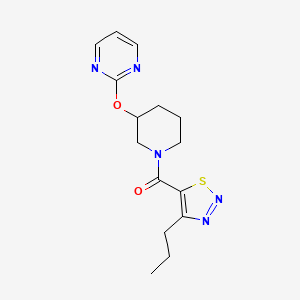
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H19N5O2S and a molecular weight of 333.411. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, similar compounds are often synthesized through reactions involving semi/thiosemicarbazide and substituted aldehydes2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H19N5O2S1. More detailed information about its structure, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 333.411. More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the resources I found.Scientific Research Applications
Antimicrobial Activity of 1,3,4-Thiadiazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial activity . These compounds were synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Methods of Application : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Results : The therapeutic potential of imidazole containing compounds is broad, with many derivatives showing significant biological activities .
Antiviral Activity of 1,3,4-Thiadiazoles
- Scientific Field : Virology
- Application Summary : Some 1,3,4-thiadiazoles have been synthesized and evaluated for their antiviral activity .
- Methods of Application : The newly synthesized derivatives were evaluated for their antiviral activity against tobacco mosaic virus by the half leaf method .
- Results : The results of this study are not specified in the source .
Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : These compounds were synthesized via reaction of hydrazonoyl halides with 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Antifungal Activity of 1,3,4-Thiadiazoles
- Scientific Field : Mycology
- Application Summary : Some 1,3,4-thiadiazoles have been synthesized and evaluated for their antifungal activity .
- Methods of Application : The newly synthesized derivatives were evaluated for their antifungal activity against various fungi .
- Results : The results of this study are not specified in the source .
Anti-Inflammatory Activity of Imidazole Containing Compounds
- Scientific Field : Pharmacology
- Application Summary : Imidazole containing compounds have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application : The newly synthesized derivatives were evaluated for their anti-inflammatory activity in various models .
- Results : The results of this study are not specified in the source .
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound are not specified in the available resources. However, similar compounds have attracted attention due to their potential applications in various fields of research and industry3.
properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-5-12-13(23-19-18-12)14(21)20-9-3-6-11(10-20)22-15-16-7-4-8-17-15/h4,7-8,11H,2-3,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRLZAOWPFEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
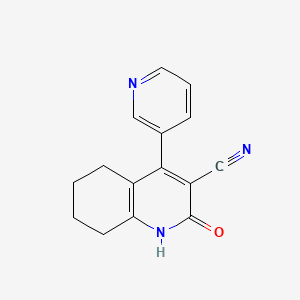
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)
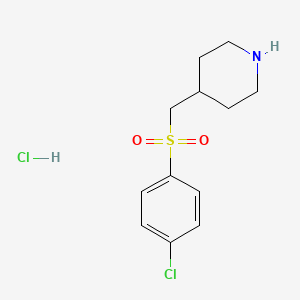
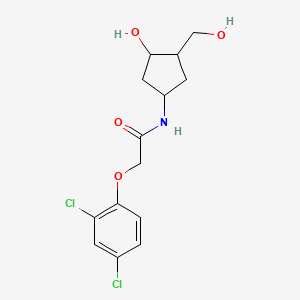
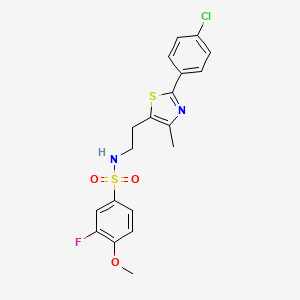
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)
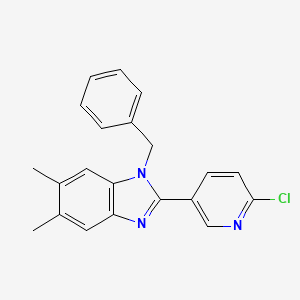
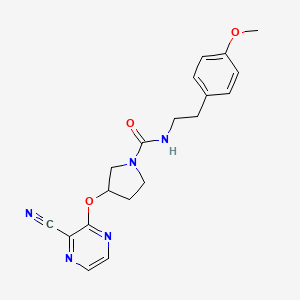
![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)